molecular formula C9H6BrN3O B13135201 6-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one CAS No. 61709-05-5

6-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B13135201
CAS No.: 61709-05-5
M. Wt: 252.07 g/mol
InChI Key: KQHOXBXYAIRMOF-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group attached to the triazine ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of 3-bromophenylamine with cyanuric chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the amine group of 3-bromophenylamine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods

Industrial production of 4-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted triazines, biaryl compounds, and various derivatives with modified functional groups.

Scientific Research Applications

4-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a building block in the synthesis of enzyme inhibitors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenyl group enhances the compound’s binding affinity to the target enzymes, making it a potent inhibitor. The triazine ring structure also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1,3,5-triazin-2(1H)-one: Similar structure but with the bromine atom in the para position.

    4-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.

    4-(3-Methylphenyl)-1,3,5-triazin-2(1H)-one: Similar structure with a methyl group instead of bromine.

Uniqueness

4-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one is unique due to the presence of the bromine atom in the meta position, which influences its reactivity and binding properties. The bromine atom enhances the compound’s ability to participate in substitution and coupling reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

6-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one is a compound belonging to the triazine family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate brominated phenyl derivatives with triazine precursors. The characterization of these compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity.

Anticancer Properties

Numerous studies have investigated the anticancer potential of triazine derivatives, including this compound. The compound has shown significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)

The IC50 values for this compound have been reported in the range of 0.29 µM to 4.62 µM , indicating potent antiproliferative activity compared to standard treatments like ZSTK474 .

The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway. This pathway is crucial for cell growth and survival; thus, its inhibition leads to reduced proliferation and increased apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of triazine derivatives is heavily influenced by their structural components. For instance:

  • Substituents : The presence of bromine at the para position significantly enhances the compound's potency against cancer cell lines.
  • Functional Groups : Incorporating different functional groups like morpholines or piperidines can affect both selectivity and potency against specific cancer types .

Case Studies

Several case studies highlight the effectiveness of triazine derivatives in preclinical models:

  • Study on MCF-7 and HCT116 Cells :
    • Compound this compound exhibited IC50 values of 1.0 µM in MCF-7 and 0.98 µM in HCT116 cells.
    • These findings suggest that modifications to the triazine core can lead to enhanced antiproliferative effects .
  • Evaluation Against Multiple Cancer Lines :
    • A series of derivatives were tested against seven different cancer cell lines with promising results; compound 7d showed an IC50 value of 10.56 nM against PI3Kα kinase, indicating its potential as a targeted therapy .

Comparative Analysis Table

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
This compoundA5494.62PI3K/AKT/mTOR inhibition
Compound 7dHCT1160.29PI3Kα kinase inhibition
ZSTK474A54910.56PI3K/AKT/mTOR inhibition

Properties

IUPAC Name

6-(3-bromophenyl)-1H-1,3,5-triazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-7-3-1-2-6(4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHOXBXYAIRMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80814849
Record name 6-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80814849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61709-05-5
Record name 6-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80814849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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